Docosa-3,7,11,15,19-pentaene-2,21-dione
Description
Docosa-3,7,11,15,19-pentaene-2,21-dione is a polyunsaturated diketone featuring a 22-carbon backbone (docosa-) with five conjugated double bonds (pentaene) and two ketone groups at positions 2 and 21. Compounds with conjugated double bonds and ketones often exhibit unique reactivity, photochemical properties, and biological activity, making them relevant in medicinal chemistry and materials science.
Properties
CAS No. |
397857-11-3 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-3,7,11,15,19-pentaene-2,21-dione |
InChI |
InChI=1S/C22H32O2/c1-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(2)24/h3-4,9-12,17-20H,5-8,13-16H2,1-2H3 |
InChI Key |
BKXBLXGHDFKYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCC=CCCC=CCCC=CCCC=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosa-3,7,11,15,19-pentaene-2,21-dione typically involves the use of organic synthesis techniques to construct the long carbon chain with the desired functional groups. One common method involves the use of Wittig reactions to form the conjugated double bonds, followed by oxidation reactions to introduce the ketone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification methods, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Docosa-3,7,11,15,19-pentaene-2,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The conjugated double bonds can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Docosa-3,7,11,15,19-pentaene-2,21-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which docosa-3,7,11,15,19-pentaene-2,21-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and ketone groups allow it to participate in various biochemical pathways, potentially modulating the activity of key proteins and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Polyunsaturated Hydrocarbons from Pyrolytic Sources
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaene ():
- Structure : A 20-carbon (eicosa-) polyolefin with five trans-conjugated double bonds and five methyl substituents.
- Origin : Formed during tobacco pyrolysis, absent in natural tobacco .
- Key Differences :
- Backbone Length : Shorter chain (C20 vs. C22 in the target compound).
- Functional Groups : Lacks ketones; instead, methyl groups dominate.
- Synthesis : Generated via thermal decomposition, unlike the target compound, which may derive from biosynthesis or synthetic organic routes.
Relevance : Pyrolytic polyolefins like this highlight the structural diversity of polyenes but differ in functionalization and origin compared to diketone-containing compounds.
Comparison with Antifungal Pentaene Macrolides
Fungichromin (WH01) and 1′-Deoxyfungichromin (WH02) ():
- Structure : 28-membered macrolide rings with pentaene chains and hydroxyl/methoxy groups.
- Activity : Strong antifungal effects against Valsa mali, attributed to membrane disruption via polyene interactions .
- Key Differences: Macrocyclic vs. Linear: The target compound lacks a macrocyclic lactone ring. Functional Groups: Macrolides feature hydroxyls and glycosidic bonds, whereas the target compound has ketones.
Relevance : Both classes leverage conjugated double bonds for bioactivity, but structural complexity and functional groups dictate their mechanisms and applications.
Comparison with Oxygenated Heterocyclic Compounds
Deoxymorellin (PHY0001879) ():
- Structure: A hexacyclic pyranoxanthone with hydroxy, methyl, and prenyl groups.
- Features : Contains a docosa backbone but integrates oxygen atoms into a fused ring system .
- Key Differences: Ring System vs. Linear Chain: Deoxymorellin’s hexacyclic framework contrasts with the linear pentaene-diketone. Bioactivity: Classified as a pyranoxanthone with weak basicity, differing from the non-cyclic, neutral diketone.
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione ():
- Structure : A bicyclic compound with five ether (oxa) groups and an azabicyclo framework.
- Key Differences: Heteroatom Density: High oxygen/nitrogen content vs. the hydrocarbon-dominated target compound.
Data Table: Structural and Functional Comparison
| Compound | Backbone | Double Bonds | Functional Groups | Source/Origin | Key Properties |
|---|---|---|---|---|---|
| Docosa-3,7,11,15,19-pentaene-2,21-dione | C22 | 5 (conj.) | Ketones (2,21) | Synthetic/Biosynthetic? | Not reported |
| 3,7,11,15,19-Pentamethyl-eicosa-pentaene | C20 | 5 (trans) | Methyl groups | Pyrolysis (tobacco) | Thermal degradation |
| Fungichromin | C28 | 5 (conj.) | Macrolide, hydroxyls | Saccharothrix spp. | Antifungal |
| Deoxymorellin | C22 | 5 (cyclic) | Hydroxy, ketones | Plant metabolites | Weakly basic |
| 18-Thia-pentaazapentacyclo derivative | C20 | 5 (cyclic) | Thia, aza, ketones | Synthetic | High thermal stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
